molecular formula C17H23NO4S2 B2617415 N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide CAS No. 2034456-75-0

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide

Cat. No.: B2617415
CAS No.: 2034456-75-0
M. Wt: 369.49
InChI Key: ASABLASCGPTYGS-UHFFFAOYSA-N
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Description

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiophene ring, a sulfonamide group, and a methoxy-substituted benzene ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring is functionalized with an ethyl group and a hydroxyethyl group through a series of reactions, including alkylation and hydroxylation. The final step involves the sulfonation of the methoxy-substituted benzene ring and subsequent coupling with the thiophene derivative under controlled conditions to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Scientific Research Applications

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The thiophene ring and hydroxyethyl group may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)isobutyramide
  • N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide
  • N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide

Uniqueness

N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy-substituted benzene ring and the sulfonamide group differentiates it from other similar compounds, potentially leading to unique applications and effects.

This detailed article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S2/c1-11-9-15(10-12(2)17(11)22-4)24(20,21)18-8-7-14-5-6-16(23-14)13(3)19/h5-6,9-10,13,18-19H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASABLASCGPTYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)S(=O)(=O)NCCC2=CC=C(S2)C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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